
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group attached to the benzimidazole ring and two hydroxyethyl groups attached to the acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated benzimidazole is reacted with chloroacetyl chloride to form the acetamide derivative.
Hydroxyethylation: Finally, the acetamide derivative is treated with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyethyl groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of “N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins, enzymes, or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
2-(2-Nitrobenzimidazol-1-yl)acetamide: Lacks the hydroxyethyl groups.
N,N-bis(2-hydroxyethyl)benzimidazole: Lacks the nitro group.
2-(2-Aminobenzimidazol-1-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
“N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide” is unique due to the presence of both hydroxyethyl groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
80479-65-8 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H16N4O5/c18-7-5-15(6-8-19)12(20)9-16-11-4-2-1-3-10(11)14-13(16)17(21)22/h1-4,18-19H,5-9H2 |
InChI 键 |
XPNKFSSABKDUEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N(CCO)CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


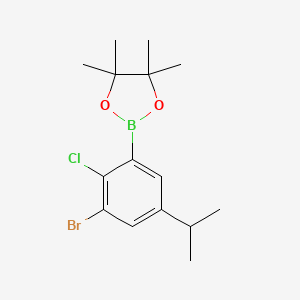
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
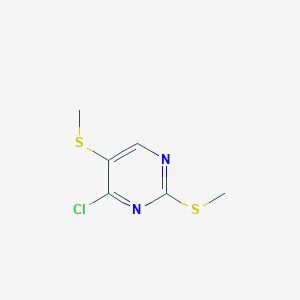
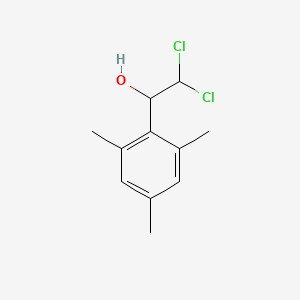

![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
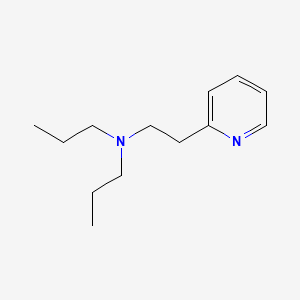
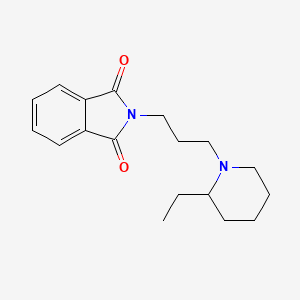

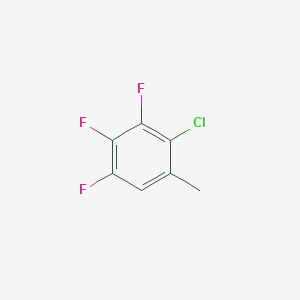
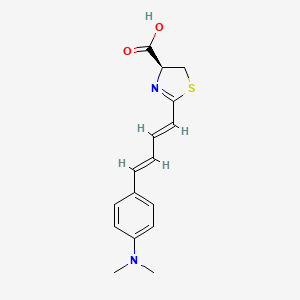
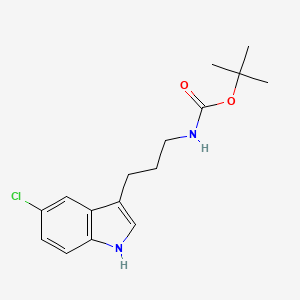
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)

